3-(1H-Pyrazol-1-yl)cyclohexan-1-one

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) is a heterocyclic small molecule characterized by a pyrazole ring attached at the 3-position of a cyclohexanone core. It is commercially available as a research chemical with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 933795-55-2
Cat. No. B1405896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrazol-1-yl)cyclohexan-1-one
CAS933795-55-2
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)N2C=CC=N2
InChIInChI=1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2
InChIKeyPETSOAKZLYHGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) Procurement Guide: Structural Identity and Baseline Specifications


3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) is a heterocyclic small molecule characterized by a pyrazole ring attached at the 3-position of a cyclohexanone core . It is commercially available as a research chemical with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol . Its structure incorporates a reactive ketone moiety and a basic nitrogen-containing heterocycle, making it a versatile scaffold for medicinal chemistry and organic synthesis .

Why Generic 'Pyrazole-Cyclohexanone' Substitution Is Not Scientifically Valid for 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (933795-55-2)


The class of 'pyrazole-cyclohexanone' derivatives encompasses diverse positional isomers (e.g., 2- vs. 4-substituted) and electronic variants that exhibit distinct reactivity and biological profiles [1]. The specific 3-position substitution pattern in 3-(1H-Pyrazol-1-yl)cyclohexan-1-one dictates its unique conformational and electronic properties, which in turn govern its interactions in chemical and biological systems . Simply substituting with a more readily available analog, such as 4-(1H-pyrazol-1-yl)cyclohexan-1-one, would alter the spatial orientation of the pyrazole ring, potentially negating any structure-activity relationship (SAR) established with this specific isomer .

Quantitative Evidence Differentiating 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (933795-55-2) from In-Class Analogs


Structural Uniqueness: Positional Isomerism Confirmed by Spectroscopic Data

The differentiation of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one from its positional isomer, 4-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS 1425971-78-3), is absolute and quantifiable via 1H NMR and InChI Key. The 3-substituted isomer exhibits a unique InChI Key of PETSOAKZLYHGNY-UHFFFAOYSA-N, which is distinct from that of the 4-substituted analog, confirming its specific molecular identity . Additionally, the 13C NMR spectrum of the 3-substituted compound shows a characteristic carbonyl shift at approximately 210 ppm, which can be compared to the 4-substituted analog's carbonyl shift to confirm the substitution pattern .

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Commercial Purity Baseline: Minimum 95% Purity Across Major Suppliers

A key differentiator for procurement is the consistent commercial specification of ≥95% purity for 3-(1H-Pyrazol-1-yl)cyclohexan-1-one from multiple independent suppliers . While 2-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS 76783-59-0) is also commercially available, its purity specifications are less consistently documented, often listed without a guaranteed minimum, introducing uncertainty in research applications .

Procurement Quality Control Chemical Synthesis

Synthetic Utility: Demonstrated Feasibility in Catalyst-Free Wolff Rearrangement

A study by Zuo et al. (2019) established a catalyst-free synthetic pathway to α-carbonyl 3-aryl-1H-pyrazoles, a class that includes 3-(1H-pyrazol-1-yl)cyclohexan-1-one, via a thermal Wolff rearrangement [1]. This method achieved moderate to excellent yields (58–93%) and offers a direct, atom-economical route to this specific scaffold. In contrast, the synthesis of many other substituted cyclohexanone-pyrazole hybrids often requires transition metal catalysts (e.g., Cu) and more forcing conditions [1].

Organic Synthesis Methodology Medicinal Chemistry

Solubility Profile: Differentiating from Hydrochloride Salt Form

The free base form, 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2), exhibits fundamentally different solubility properties compared to its hydrochloride salt (CAS 1803609-72-4). While the hydrochloride salt is highly water-soluble due to ionic interactions, the free base is more soluble in organic solvents such as DMSO, ethanol, and dichloromethane . This is a critical parameter; for example, the free base is the required form for reactions under anhydrous conditions or for partitioning into organic phases during work-up, whereas the salt would be unsuitable .

Formulation Pharmaceutical Science Analytical Chemistry

High-Value Research and Procurement Applications for 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (933795-55-2)


Synthetic Chemistry: Catalyst-Free Wolff Rearrangement for Scaffold Construction

This compound serves as an ideal starting material or target in methodologies exploiting the catalyst-free Wolff rearrangement of cyclic 2-diazo-1,3-diketones [1]. This application is supported by the evidence of high yields (58-93%) in a catalyst-free system, making it a valuable route to generate diverse α-carbonyl 3-aryl-1H-pyrazole libraries without metal contamination [1].

Medicinal Chemistry: Position-Specific Scaffold for SAR Studies

The unique 3-position substitution pattern, as confirmed by InChI Key and spectral data [1], makes this compound a specific scaffold for structure-activity relationship (SAR) investigations. Researchers can confidently attribute observed biological effects to this exact isomer, avoiding the confounding variables introduced by using a mixture of positional isomers or a less-defined analog .

Procurement: Ensuring Reproducibility Through Controlled Purity Specifications

For laboratories requiring high experimental reproducibility, the consistent 95% minimum purity specification from multiple vendors [1] provides a reliable procurement standard. This mitigates the risk of batch-to-batch variability and ensures that reactions are not compromised by unidentified impurities, which is a common pitfall with less stringently defined commercial analogs [1].

Analytical Chemistry: Use as a Reference Standard for Isomer Identification

Due to its well-defined spectroscopic profile and unique InChI Key [1], this compound can be employed as a reference standard in HPLC, GC-MS, or NMR methods for identifying and quantifying related pyrazole-cyclohexanone isomers in complex reaction mixtures or biological samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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